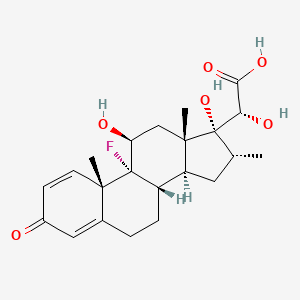
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline is an organic compound characterized by the presence of two hydroxyethyl groups attached to a nitrogen atom, which is also bonded to a fluorinated aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-m-fluoroaniline typically involves the reaction of m-fluoroaniline with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Reactants: m-Fluoroaniline and ethylene oxide.
Catalyst: A suitable catalyst such as zinc-doped calcium oxide.
Reaction Conditions: The reaction is conducted at elevated temperatures (around 90°C) to facilitate the formation of this compound.
Industrial Production Methods
For large-scale industrial production, the process is optimized to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. The reaction conditions are carefully monitored to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism by which N,N-Bis(2-hydroxyethyl)-m-fluoroaniline exerts its effects involves interactions with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with various biomolecules, while the fluorinated aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-hydroxyethyl)aniline: Lacks the fluorine atom, resulting in different chemical properties.
N,N-Bis(2-hydroxyethyl)taurine: Contains a sulfonic acid group, which imparts different solubility and reactivity characteristics.
N,N-Bis(2-hydroxyethyl)dodecylamine: Contains a long alkyl chain, making it more hydrophobic.
Uniqueness
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline is unique due to the presence of the fluorine atom on the aromatic ring, which can significantly alter its chemical reactivity and interactions with other molecules. This fluorination can enhance the compound’s stability and binding affinity in various applications.
Eigenschaften
CAS-Nummer |
323-60-4 |
|---|---|
Molekularformel |
C10H14FNO2 |
Molekulargewicht |
199.22 g/mol |
IUPAC-Name |
2-[3-fluoro-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C10H14FNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2 |
InChI-Schlüssel |
GFXQBWUWIQBIKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride](/img/structure/B15290770.png)
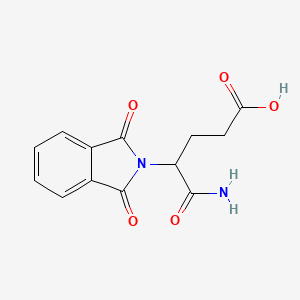
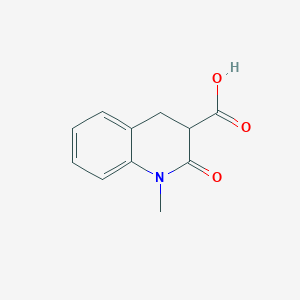


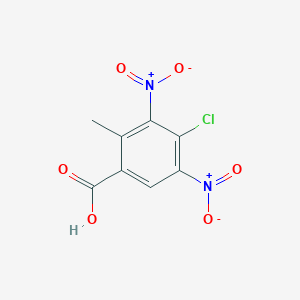
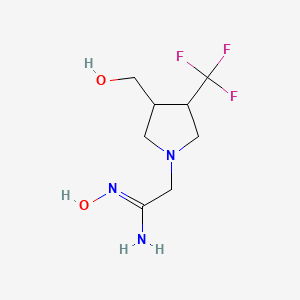
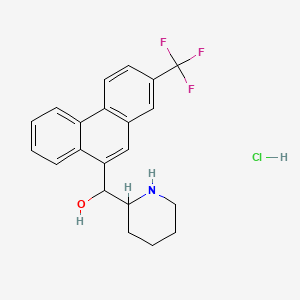
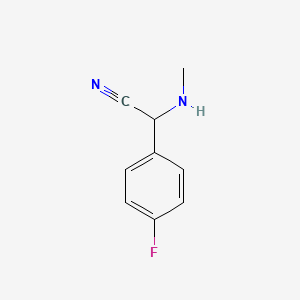
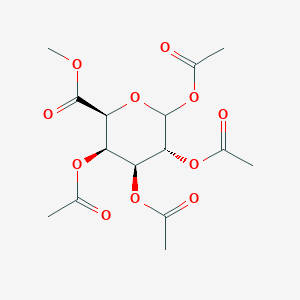
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)

![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
